molecular formula C10H20N2O B13963372 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine

Katalognummer: B13963372
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: ZLKOUSWQYDFHBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Oxa-2-azaspiro[45]decan-2-yl)ethanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Alkyl halides, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to its specific substitution at the nitrogen atom, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

2-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanamine

InChI

InChI=1S/C10H20N2O/c11-4-6-12-5-1-10(9-12)2-7-13-8-3-10/h1-9,11H2

InChI-Schlüssel

ZLKOUSWQYDFHBD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12CCOCC2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.